

Comparative Analysis of Side Effect Profiles: TBAJ-876 vs. Bedaquiline

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Compound of Interest

Compound Name: (Rac)-TBAJ-876

Cat. No.: B15567515

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of the novel diarylquinoline anti-tuberculosis agent TBAJ-876 (sorfequiline) and the established drug bedaquiline. The information is compiled from preclinical studies and clinical trial data to support research and development efforts in the field of tuberculosis treatment.

Executive Summary

TBAJ-876, a second-generation diarylquinoline, is being developed as a potential successor to bedaquiline for the treatment of both drug-susceptible and drug-resistant tuberculosis. Preclinical and early-phase clinical data suggest that TBAJ-876 may offer a superior safety profile, particularly concerning cardiotoxicity, a known risk associated with bedaquiline. While bedaquiline has proven effective in treating multidrug-resistant tuberculosis, its use is accompanied by significant safety concerns, including a black box warning for increased risk of mortality and QT prolongation.

The ongoing pan-Phase 2 clinical trial, NC-009, is designed to directly compare regimens containing TBAJ-876 and bedaquiline, and its final results will be crucial for a definitive comparative safety assessment. This guide summarizes the currently available data.

Quantitative Data Comparison

The following tables present a summary of the available quantitative data on the adverse events associated with TBAJ-876 and bedaquiline.

Table 1: Comparison of Key Safety Findings

Safety Parameter	TBAJ-876 (Sorfequiline)	Bedaquiline
QT Prolongation	No clinically significant prolongation observed in Phase 1 trials. ^[1] Preclinical studies indicate a low potential for QT prolongation. ^[2]	Mean increase in QTcF of up to 15.7 ms in Phase 2b trials. ^[3] Associated with a risk of Torsade de Pointes.
Hepatotoxicity	Phase 2 trial (NC-009) suggests a comparable safety profile to the standard of care (HRZE). ^{[2][4]}	Increased incidence of hepatic-related adverse events compared to placebo in clinical trials.
Mortality	No deaths reported in Phase 1 clinical trials.	Increased risk of death observed in a placebo-controlled trial (12.7% vs. 3.7%).
Serious Adverse Events (SAEs)	No serious adverse events reported in Phase 1 trials.	In a Phase 2b study, 24% of bedaquiline-treated patients experienced an SAE compared to 18.5% in the placebo group.

Table 2: Incidence of Common Adverse Events in Bedaquiline Phase 2 Trials (C208 - Pooled Data)

Adverse Event	Bedaquiline Group (N=102)	Placebo Group (N=105)
Nausea	35.3%	25.7%
Arthralgia (Joint Pain)	29.4%	20.0%
Headache	23.5%	11.4%
Vomiting	20.6%	27.2%
Dizziness	>10%	Not specified
Myalgia (Muscle Pain)	>10%	Not specified
Diarrhea	>10%	Not specified

Data for TBAJ-876 from a comparative head-to-head trial is not yet fully available. The NC-009 trial is expected to provide this data.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of safety data. Below are summaries of key experimental methodologies used to assess the safety of diarylquinolines.

Preclinical hERG Potassium Channel Assay

The human Ether-à-go-go-Related Gene (hERG) potassium channel assay is a critical in vitro test to assess the potential of a drug to cause QT prolongation.

- Objective: To determine the inhibitory effect of a test compound on the hERG potassium channel current.
- Methodology:
 - Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the hERG gene are commonly used.
 - Technique: Automated patch-clamp electrophysiology platforms (e.g., QPatch, SyncroPatch) are used to measure the hERG current in whole-cell configuration.

- Procedure:
 - Cells are perfused with an extracellular solution to establish a stable baseline current.
 - A vehicle control (e.g., DMSO) is applied to ensure the solvent does not affect the current.
 - The test compound is then applied at various concentrations.
 - A positive control, a known hERG inhibitor (e.g., E-4031), is used to validate the assay.
- Data Analysis: The percentage of hERG current inhibition at each concentration is calculated to determine the IC₅₀ value (the concentration at which 50% of the channel activity is inhibited).
- Significance: A lower IC₅₀ value indicates a higher potential for the drug to inhibit the hERG channel and, consequently, a higher risk of QT prolongation. Preclinical studies have shown that TBAJ-876 has minimal inhibition of the hERG channel.

Clinical Monitoring of Hepatotoxicity

Monitoring for drug-induced liver injury (DILI) is a standard safety measure in clinical trials of new anti-tuberculosis drugs.

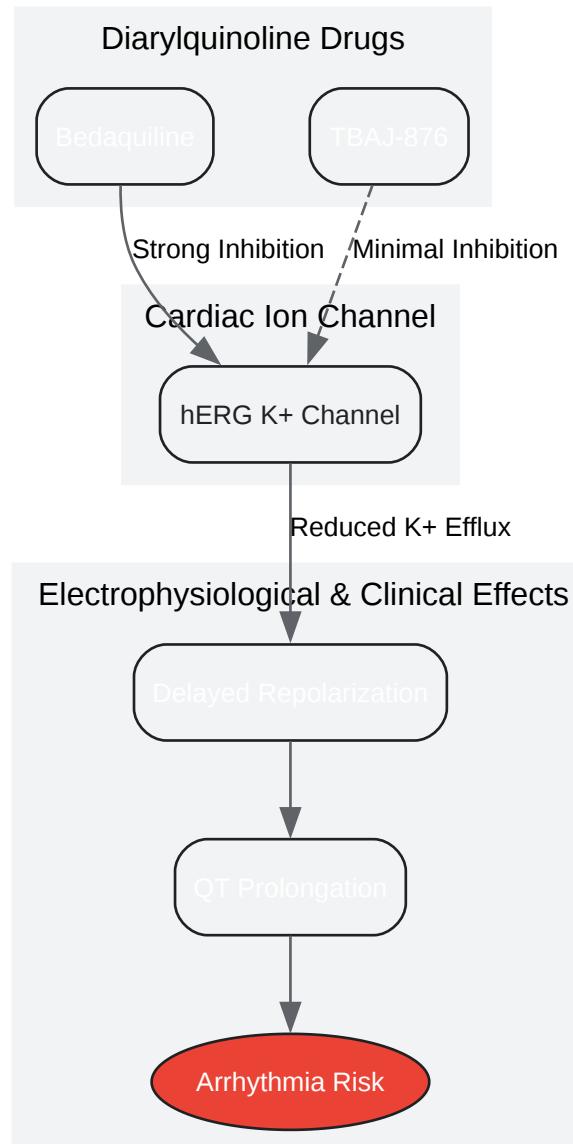
- Objective: To detect and manage potential liver damage caused by the study drug.
- Methodology:
 - Baseline Assessment: Before initiating treatment, a comprehensive liver function panel is performed, including measurements of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.
 - Routine Monitoring: Liver function tests are repeated at regular intervals throughout the clinical trial (e.g., weekly for the first month, then monthly).
 - Symptom Monitoring: Patients are educated about the signs and symptoms of hepatotoxicity (e.g., nausea, vomiting, abdominal pain, jaundice) and instructed to report them immediately.

- Actionable Thresholds: Pre-defined criteria for stopping or modifying treatment are established. For example, treatment may be interrupted if ALT levels rise to more than three times the upper limit of normal (ULN) in the presence of symptoms, or more than five times the ULN in the absence of symptoms.
- Significance: Rigorous monitoring allows for early detection of liver injury, enabling prompt intervention to prevent severe outcomes.

Visualizations

Logical Relationship of Diarylquinoline Cardiotoxicity

Mechanism of Diarylquinoline-Induced Cardiotoxicity

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Caption: Diarylquinoline interaction with the hERG channel and subsequent cardiotoxicity risk.

Experimental Workflow for Preclinical Safety Assessment



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Caption: A generalized workflow for the preclinical safety evaluation of novel drug candidates.

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References

- 1. Early monitoring for detection of antituberculous drug-induced hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 clinical trial results show potential to shorten TB treatment time | EurekAlert! [eurekalert.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. verification.fda.gov.ph [verification.fda.gov.ph]
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